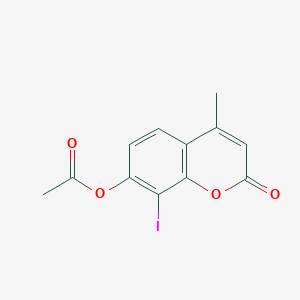
1-(2-furoyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-(4-nitrobenzoyl)piperazine, commonly known as FNBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNBP is a piperazine derivative that has a furan ring and a nitrobenzoyl group attached to it. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of FNBP is not fully understood. However, studies have suggested that FNBP may exert its effects by interacting with DNA and RNA. FNBP has been shown to inhibit the growth of cancer cells and fungi by inducing apoptosis and disrupting the cell cycle.
Biochemical and Physiological Effects:
FNBP has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. Studies have suggested that FNBP may induce DNA damage, inhibit DNA replication, and disrupt the cell cycle. FNBP has also been shown to have antifungal activity by inhibiting the growth of Candida albicans. However, the exact mechanism of action and the potential side effects of FNBP are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
FNBP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of using FNBP in lab experiments is its potential toxicity and the need to handle it with caution. The purity and yield of FNBP can also vary depending on the method used for synthesis, which can affect the reproducibility of results.
Orientations Futures
There are several future directions for research on FNBP. One potential direction is to study its interaction with different types of cancer cells and to identify the molecular mechanisms involved in its anticancer activity. Another direction is to study its potential use as a building block for supramolecular structures and its applications in materials science. Further studies are also needed to determine the potential side effects and toxicity of FNBP and to optimize the synthesis methods for higher yield and purity.
Méthodes De Synthèse
FNBP can be synthesized using different methods, including the reaction between 1-(2-furoyl)piperazine and 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction between 1-(2-furoyl)piperazine and 4-nitrobenzoyl isothiocyanate in the presence of a base. The yield and purity of FNBP can vary depending on the method used for synthesis.
Applications De Recherche Scientifique
FNBP has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FNBP has been studied for its anticancer and antifungal properties. In biochemistry, FNBP has been studied for its interaction with DNA and RNA. In materials science, FNBP has been studied for its potential use as a building block for supramolecular structures.
Propriétés
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-15(12-3-5-13(6-4-12)19(22)23)17-7-9-18(10-8-17)16(21)14-2-1-11-24-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNSGORLQHWOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furoyl)-4-(4-nitrobenzoyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)


![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)


